4-Iodo-2-methoxynicotinaldehyde
Overview
Description
4-Iodo-2-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-methoxynicotinaldehyde is1S/C7H6INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
. The SMILES representation is COc1c(c(ccn1)I)C=O
. Physical And Chemical Properties Analysis
4-Iodo-2-methoxynicotinaldehyde has a density of 1.9±0.1 g/cm³, a boiling point of 328.3±42.0 °C at 760 mmHg, and a flash point of 152.3±27.9 °C . It has a molar refractivity of 50.7±0.3 cm³, a polar surface area of 39 Å, a polarizability of 20.1±0.5 10^-24 cm³, and a molar volume of 140.4±3.0 cm³ .Scientific Research Applications
Hypervalent Iodine in Synthesis
Hypervalent iodine compounds, including those related to 4-Iodo-2-methoxynicotinaldehyde, are widely used in synthetic organic chemistry for their mild and selective oxidizing properties. These compounds are involved in various oxidation reactions such as the oxidation of alcohols and alpha-oxidation of ketones. They serve as catalysts for the chemoselective oxidation of alcohols to carbonyl compounds under non-aqueous conditions (Uyanik & Ishihara, 2009).
Synthesis of Heterocycles
3-Iodo-4-methoxypyridin-2-ones, structurally related to 4-Iodo-2-methoxynicotinaldehyde, have been used as precursors in the synthesis of furan-fused heterocycles. This involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).
Preparation of Iodoarenes
Iodoarenes, which are closely related to 4-Iodo-2-methoxynicotinaldehyde, are prepared for use in electrophilic radiofluorination and 4-iodophenylation reactions. These reactions are pivotal for transition metal catalyzed cross-coupling and other metal-organic reactions (Cardinale, Ermert, & Coenen, 2012).
Catalysis in Amidation Reactions
Ortho-iodo arylboronic acids, similar in structure to 4-Iodo-2-methoxynicotinaldehyde, have been optimized to catalyze direct amidation reactions. These catalysts facilitate the formation of amides from various carboxylic acids and amines under mild conditions (Gernigon, Al‐Zoubi, & Hall, 2012).
Safety And Hazards
properties
IUPAC Name |
4-iodo-2-methoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKAOHTTIVAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434603 | |
Record name | 4-Iodo-2-methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methoxynicotinaldehyde | |
CAS RN |
158669-26-2 | |
Record name | 4-Iodo-2-methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.